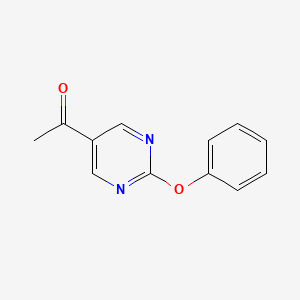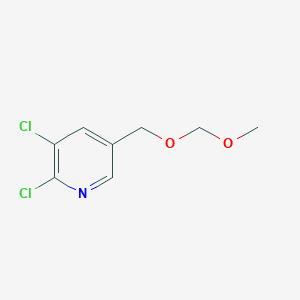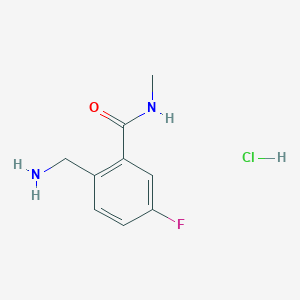
2-(Aminomethyl)-5-fluoro-n-methylbenzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-5-fluoro-n-methylbenzamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an aminomethyl group, a fluorine atom, and a methylbenzamide moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-fluoro-n-methylbenzamide hydrochloride typically involves multiple steps, starting with the preparation of the core benzamide structure. One common method involves the reaction of 5-fluoro-2-nitrobenzoic acid with formaldehyde and methylamine under acidic conditions to form the intermediate 5-fluoro-2-nitro-N-methylbenzamide. This intermediate is then reduced using hydrogen gas in the presence of a palladium catalyst to yield 2-(Aminomethyl)-5-fluoro-N-methylbenzamide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-5-fluoro-n-methylbenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-5-fluoro-n-methylbenzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-5-fluoro-n-methylbenzamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and stability. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Aminomethyl)-5-chloro-N-methylbenzamide HCl
- 2-(Aminomethyl)-5-bromo-N-methylbenzamide HCl
- 2-(Aminomethyl)-5-iodo-N-methylbenzamide HCl
Uniqueness
2-(Aminomethyl)-5-fluoro-n-methylbenzamide hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, making it a valuable molecule for various applications.
Eigenschaften
Molekularformel |
C9H12ClFN2O |
|---|---|
Molekulargewicht |
218.65 g/mol |
IUPAC-Name |
2-(aminomethyl)-5-fluoro-N-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C9H11FN2O.ClH/c1-12-9(13)8-4-7(10)3-2-6(8)5-11;/h2-4H,5,11H2,1H3,(H,12,13);1H |
InChI-Schlüssel |
QZLDLACUKDXXJD-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(C=CC(=C1)F)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



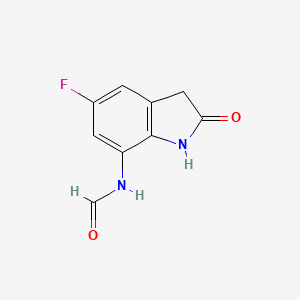
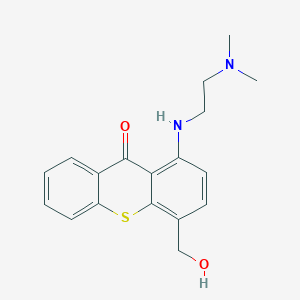
![4-[N-(4-Chloro-benzyl)-amino]-cyclohexanone](/img/structure/B8450353.png)
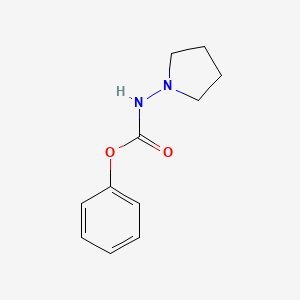
![ethyl 2-[(2S)-pyrrolidin-2-yl]acetate](/img/structure/B8450360.png)
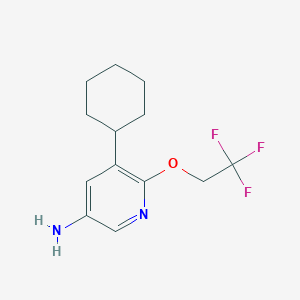
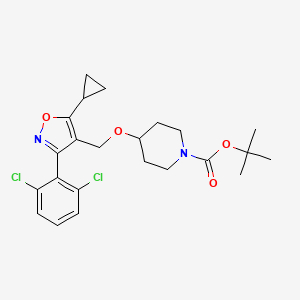
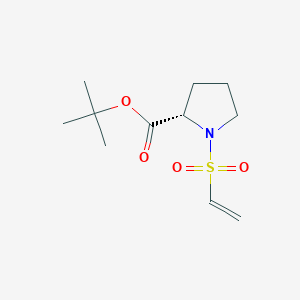
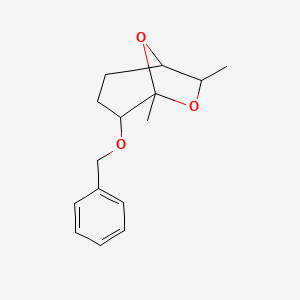
![Ethyl 3-[(thiophen-2-ylmethyl)(formyl)amino]propanoate](/img/structure/B8450390.png)
![2-Chloro-4-cyclopropylamino-7-methylthieno[3,2-d]pyrimidine](/img/structure/B8450398.png)
